

(3R)-3-(4-fluorophenyl)pyrrolidine basic properties

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Compound of Interest

Compound Name: (3R)-3-(4-fluorophenyl)pyrrolidine

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An In-Depth Technical Guide to the Basic Properties of **(3R)-3-(4-fluorophenyl)pyrrolidine**

Executive Summary

(3R)-3-(4-fluorophenyl)pyrrolidine is a chiral heterocyclic compound of significant interest in modern medicinal chemistry. As a key structural motif and versatile building block, it is integral to the synthesis of a wide range of biologically active molecules.[1] The incorporation of a fluorinated phenyl group into the pyrrolidine scaffold enhances lipophilicity and can favorably modulate metabolic stability and target-binding interactions.[1] This guide provides a comprehensive overview of its fundamental physicochemical properties, stereoselective synthesis strategies, analytical characterization, and its established role in the development of novel therapeutics, particularly for neurological disorders and oncology.[1][2] The content herein is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of new chemical entities.

Introduction: The Strategic Value of the 3-Aryl-Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in drug discovery, forming the core of numerous natural products, alkaloids, and synthetic drugs.[3][4] Its saturated, five-membered structure provides a three-dimensional geometry that can effectively orient substituent groups to interact with biological targets. The stereochemistry of these substituents is often critical for potency and selectivity.[5]

The specific introduction of a (3R)-configured 4-fluorophenyl group imparts several desirable attributes:

- **Stereochemical Control:** The defined 'R' stereocenter at the C3 position is crucial for enantioselective recognition by chiral biological targets like enzymes and receptors.[5]
- **Pharmacokinetic Modulation:** The fluorine atom is a well-established bioisostere for hydrogen. Its presence can block sites of oxidative metabolism on the phenyl ring, potentially increasing the half-life of a drug candidate. Furthermore, its electron-withdrawing nature can influence the basicity of the pyrrolidine nitrogen.
- **Enhanced Binding Interactions:** The fluorophenyl moiety can participate in various non-covalent interactions within a protein binding pocket, including van der Waals forces, hydrophobic interactions, and potentially favorable fluorine-protein contacts, thereby enhancing binding affinity.

This combination of features makes **(3R)-3-(4-fluorophenyl)pyrrolidine** a high-value intermediate for constructing more complex molecules targeting a range of diseases.[1]

Physicochemical and Basic Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its application in multi-step synthesis and to predicting its influence on the properties of the final drug candidate.

Property	Value	Data Source
Molecular Formula	C ₁₀ H ₁₂ FN	[6]
Molecular Weight	165.21 g/mol	[7]
CAS Number	144620-11-1 (racemate)	[6][8]
Appearance	Liquid (free base)	[6]
pKa (predicted)	10.06 ± 0.10	[7]
logP (predicted)	1.85	[9]
Boiling Point (predicted)	241.8 ± 33.0 °C	[7]
Density (predicted)	1.078 ± 0.06 g/cm ³	[7]

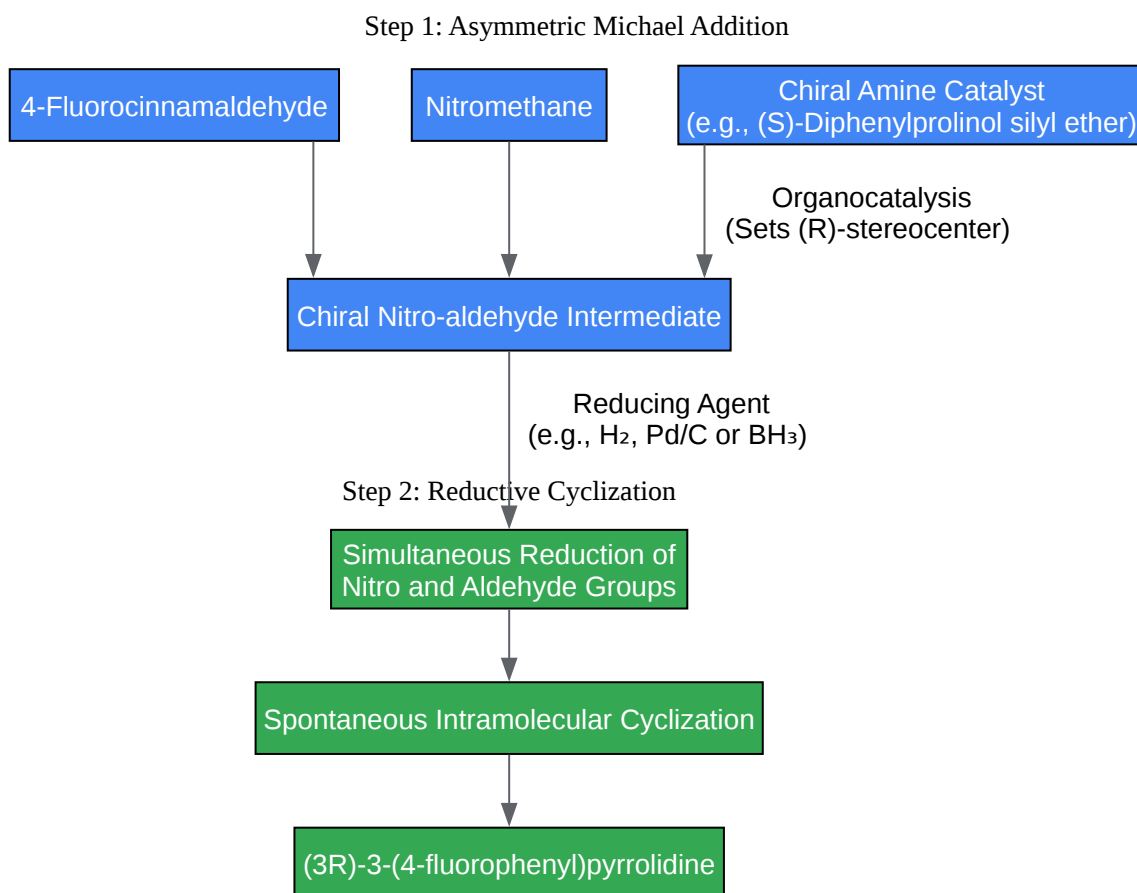
The basicity of the pyrrolidine nitrogen (pKa ≈ 10.06) is a key feature.[7] This secondary amine is readily protonated at physiological pH, allowing for the formation of ionic interactions and improving aqueous solubility. The predicted logP value of ~1.85 suggests a moderate lipophilicity, balancing membrane permeability with solubility.[9]

Stereoselective Synthesis Methodologies

Achieving the (3R) configuration is the primary challenge in synthesizing this molecule. Methodologies typically rely on asymmetric synthesis, starting from either chiral precursors or using chiral catalysts to induce stereoselectivity.[3] One common and effective strategy involves the asymmetric Michael addition of a nitromethane equivalent to a cinnamaldehyde derivative, followed by reduction and cyclization.

Conceptual Synthesis Workflow

The following diagram illustrates a conceptual workflow for the stereoselective synthesis of **(3R)-3-(4-fluorophenyl)pyrrolidine**. This approach leverages an organocatalyzed asymmetric conjugate addition to establish the key stereocenter.



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Caption: Conceptual workflow for stereoselective synthesis.

Exemplary Synthesis Protocol

Objective: To synthesize **(3R)-3-(4-fluorophenyl)pyrrolidine** via asymmetric organocatalysis.

Pillar of Trustworthiness: This protocol is designed as a self-validating system. Each step requires purification and analytical confirmation (TLC, NMR) before proceeding, ensuring the

integrity of intermediates and the final product.

- Step 1: Asymmetric Conjugate Addition

- Rationale: This step is critical for establishing the chiral center. The use of a chiral secondary amine catalyst, such as a prolinol derivative, generates a transient enamine from the cinnamaldehyde. This chiral enamine directs the incoming nucleophile (from nitromethane) to one face of the molecule, leading to the desired (R) configuration with high enantiomeric excess.
- Procedure:
 1. To a stirred solution of 4-fluorocinnamaldehyde (1.0 eq) in an appropriate solvent (e.g., toluene) at room temperature, add the chiral organocatalyst (0.1 eq).
 2. Add nitromethane (2.0 eq) and a weak acid co-catalyst (e.g., benzoic acid, 0.1 eq).
 3. Stir the reaction at room temperature for 24-48 hours, monitoring by Thin Layer Chromatography (TLC) for the consumption of the starting aldehyde.
 4. Upon completion, quench the reaction and perform an aqueous workup. Purify the crude product by flash column chromatography to yield the chiral nitro-aldehyde intermediate.

- Step 2: Reductive Cyclization

- Rationale: This step transforms the intermediate into the final pyrrolidine ring. Catalytic hydrogenation is an effective method for simultaneously reducing both the nitro group to an amine and the aldehyde to an alcohol (which is then further reduced or involved in cyclization). The newly formed primary amine then undergoes spontaneous intramolecular cyclization (N-alkylation) to form the pyrrolidine ring.
- Procedure:
 1. Dissolve the purified nitro-aldehyde from Step 1 in a suitable solvent (e.g., methanol or ethanol).

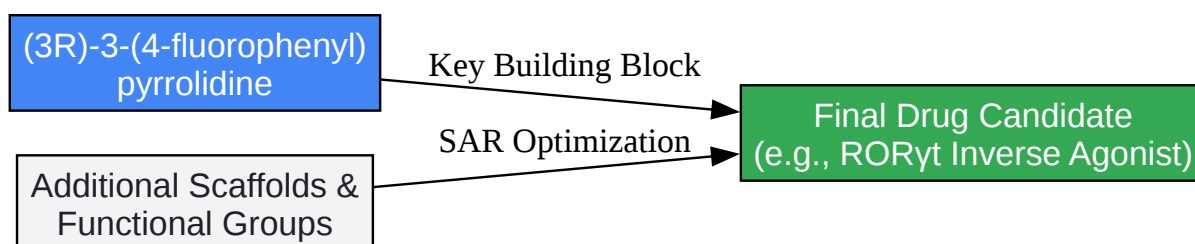
2. Add a hydrogenation catalyst, such as Palladium on Carbon (Pd/C, 10 mol%).
3. Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at elevated pressure (e.g., 50 psi).
4. Stir vigorously at room temperature until hydrogen uptake ceases (typically 12-24 hours).
5. Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
6. Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by distillation or chromatography to yield pure **(3R)-3-(4-fluorophenyl)pyrrolidine**.

Biological Significance and Applications in Drug Development

(3R)-3-(4-fluorophenyl)pyrrolidine is not typically a final drug product but rather a crucial building block. Its stereochemistry and substitution pattern make it an ideal core for developing potent and selective modulators of various biological targets.

Case Study: ROR γ t Inverse Agonists

The Retinoid-related Orphan Receptor gamma t (ROR γ t) is a nuclear receptor that plays a key role in the differentiation of Th17 cells, which are implicated in autoimmune diseases. A novel series of ROR γ t inverse agonists were developed using a cis-3,4-disubstituted pyrrolidine scaffold.[10] In this context, the **(3R)-3-(4-fluorophenyl)pyrrolidine** moiety serves as a key structural element that orients other parts of the molecule for optimal interaction with the receptor's ligand-binding domain.[4][10]



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Caption: Incorporation of the pyrrolidine core into a drug candidate.

Other Therapeutic Areas

- **MDM2 Inhibitors:** The pyrrolidine core is central to the design of spirooxindole-based MDM2 inhibitors.^[2] These compounds disrupt the MDM2-p53 interaction, reactivating the p53 tumor suppressor pathway, and are being investigated for cancer treatment.^[2]
- **Neuropharmacology:** The 3-phenyl-pyrrolidine scaffold is found in compounds targeting the central nervous system, including dopamine receptor agonists and modulators of neurotransmitter reuptake.^{[1][11]}

Analytical Characterization

Unambiguous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques employed.

Proton NMR (¹H NMR) Spectroscopy

- **Rationale:** ¹H NMR provides detailed information about the molecular structure, including the number and connectivity of protons. For **(3R)-3-(4-fluorophenyl)pyrrolidine**, it confirms the presence of both the aromatic and the aliphatic pyrrolidine ring systems.
- **Typical Spectral Features (in CDCl₃, 400 MHz):**
 - **Aromatic Region (δ 7.0-7.3 ppm):** Two sets of doublets (or a complex multiplet resembling an AA'BB' system) corresponding to the four protons on the 4-fluorophenyl ring.
 - **Pyrrolidine Ring Protons (δ 2.8-3.8 ppm):** A series of complex multiplets corresponding to the seven protons on the pyrrolidine ring. The diastereotopic nature of the protons often leads to complex splitting patterns.^[12] The proton at the C3 position (methine proton) is a key diagnostic signal.
 - **Amine Proton (N-H) (δ 1.5-2.5 ppm):** A broad singlet, which can exchange with D₂O. Its chemical shift is highly dependent on concentration and solvent.

Experimental Protocol: NMR Sample Preparation

- Accurately weigh 5-10 mg of the purified compound.
- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
- Transfer the solution to a 5 mm NMR tube.
- Acquire ¹H NMR, ¹³C NMR, and correlation spectra (e.g., COSY, HSQC) as needed to fully assign the structure.

Mass Spectrometry (MS)

- Rationale: MS provides the molecular weight of the compound, confirming its elemental composition. Electrospray Ionization (ESI) is a common method for this type of molecule.
- Expected Result: In positive-ion ESI-MS, the compound will be detected as the protonated molecular ion [M+H]⁺ at m/z 166.09. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula to within a few parts per million.

Conclusion

(3R)-3-(4-fluorophenyl)pyrrolidine is a strategically important chiral building block in medicinal chemistry. Its well-defined stereochemistry, coupled with the advantageous properties conferred by the fluorophenyl group, makes it a valuable intermediate for the synthesis of complex, high-value molecules. A solid understanding of its basic properties, stereoselective synthesis, and analytical characterization is essential for its effective application in the rigorous and demanding field of drug discovery and development.

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